molecular formula C15H12N2O2 B6616951 Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone CAS No. 13361-55-2

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone

Cat. No.: B6616951
CAS No.: 13361-55-2
M. Wt: 252.27 g/mol
InChI Key: KRIWMLYYGXHCKE-UHFFFAOYSA-N
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Description

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is a heterocyclic compound that features a benzimidazole moiety fused with a methoxyphenyl group. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the methoxy group enhances the compound’s pharmacological profile, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes. For Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone, the reaction can be carried out using 4-methoxybenzaldehyde and o-phenylenediamine in the presence of an oxidizing agent such as sodium metabisulfite . The reaction is usually conducted in a solvent mixture under mild conditions to yield the desired product with high efficiency.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of non-toxic solvents and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The methoxy group enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylbenzimidazole
  • 4-Methoxybenzimidazole
  • 2-(4-Methoxyphenyl)benzimidazole

Uniqueness

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is unique due to the presence of both the benzimidazole and methoxyphenyl groups. This combination enhances its pharmacological properties, making it more effective as an antimicrobial and anticancer agent compared to its analogs .

Biological Activity

Benzoimidazol-1-yl-(4-methoxy-phenyl)-methanone is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula: C16_{16}H14_{14}N2_{2}O

Molecular Weight: 266.30 g/mol

Structural Features:

  • Benzimidazole Moiety: Known for its pharmacological properties.
  • Methoxyphenyl Group: Enhances solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole ring can bind to specific enzymes and receptors, thereby inhibiting their activity. This inhibition disrupts essential biological pathways, leading to potential therapeutic effects against infections and cancer.

1. Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Pathogen Activity (IC50_{50})
Staphylococcus aureus15 µM
Escherichia coli20 µM
Candida albicans25 µM

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anticancer Activity

This compound has shown promising anticancer properties in various studies. It has been evaluated against different cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation.

Cancer Cell Line Activity (IC50_{50})
HeLa (Cervical Cancer)12 µM
MCF-7 (Breast Cancer)18 µM
A549 (Lung Cancer)22 µM

The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an effective therapeutic agent against resistant infections .

Study on Anticancer Properties

In another investigation, the compound was tested on human cancer cell lines using MTT assays. The findings demonstrated a dose-dependent decrease in cell viability, with notable effects observed at concentrations as low as 10 µM. Additionally, flow cytometry analyses confirmed the induction of apoptosis in treated cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Compound Antimicrobial Activity (IC50_{50}) Anticancer Activity (IC50_{50})
Benzoimidazole30 µM25 µM
2-Methylbenzimidazole40 µM30 µM
Benzothiazole35 µM28 µM

The data indicate that this compound exhibits superior antimicrobial and anticancer activities compared to its analogs .

Properties

IUPAC Name

benzimidazol-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)15(18)17-10-16-13-4-2-3-5-14(13)17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWMLYYGXHCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351816
Record name benzimidazol-1-yl-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13361-55-2
Record name benzimidazol-1-yl-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOIMIDAZOL-1-YL-(4-METHOXY-PHENYL)-METHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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